![molecular formula C21H18N4O6S B4655315 2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide](/img/structure/B4655315.png)
2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide
Overview
Description
2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide, also known as NPG-BAA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which is involved in glycolysis and other metabolic pathways.
Scientific Research Applications
2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide has been used in scientific research to study the role of GAPDH in various cellular processes. GAPDH has been implicated in the pathogenesis of several diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. 2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide has been shown to inhibit GAPDH activity in vitro and in vivo, leading to a decrease in glycolysis and ATP production. This compound has also been used to study the effects of GAPDH inhibition on cell death, autophagy, and oxidative stress.
Mechanism of Action
2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide inhibits GAPDH by binding to the enzyme's active site and preventing the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate. This leads to a decrease in ATP production and an increase in cellular stress. 2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide has also been shown to induce autophagy and cell death in cancer cells by inhibiting GAPDH.
Biochemical and Physiological Effects:
2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide has been shown to have several biochemical and physiological effects. Inhibition of GAPDH by 2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide leads to a decrease in glycolysis and ATP production, which can result in cellular stress and death. 2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide has also been shown to induce autophagy and cell death in cancer cells by inhibiting GAPDH. In addition, 2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide has been shown to have anti-inflammatory and neuroprotective effects in animal models of disease.
Advantages and Limitations for Lab Experiments
2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide has several advantages for lab experiments. It is a potent and specific inhibitor of GAPDH, making it a valuable tool for studying the role of this enzyme in cellular processes. 2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide is also relatively stable and can be used in a variety of experimental conditions. However, 2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide has some limitations. It can be toxic to cells at high concentrations, and its effects on other enzymes and pathways are not well understood.
Future Directions
There are several future directions for research on 2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide. One area of interest is the development of more potent and specific inhibitors of GAPDH. Another area of research is the application of 2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide in animal models of disease to study its effects on disease progression and treatment. Finally, the use of 2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide in combination with other drugs or therapies may have synergistic effects and improve treatment outcomes.
properties
IUPAC Name |
2-[[2-(N-(2-nitrophenyl)sulfonylanilino)acetyl]amino]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O6S/c22-21(27)16-10-4-5-11-17(16)23-20(26)14-24(15-8-2-1-3-9-15)32(30,31)19-13-7-6-12-18(19)25(28)29/h1-13H,14H2,(H2,22,27)(H,23,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZXAAHVVZPJBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2C(=O)N)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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